molecular formula C15H13N3O3S2 B2655795 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1251706-56-5

2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2655795
CAS No.: 1251706-56-5
M. Wt: 347.41
InChI Key: QLICNRCIPOLWKZ-UHFFFAOYSA-N
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Description

2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple functional groups, including a methoxyphenyl group, a thiophene ring, and an oxadiazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3,4-oxadiazole ring, which is then functionalized with a thiophene group. The final step involves the introduction of the methoxyphenylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for achieving consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the thiophene ring, leading to different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom in the methoxyphenylthio group can lead to the formation of sulfoxides or sulfones, while reduction of the oxadiazole ring can yield various reduced heterocyclic compounds.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-((4-methoxyphenyl)thio)-N-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-20-11-2-4-12(5-3-11)23-9-13(19)16-15-18-17-14(21-15)10-6-7-22-8-10/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLICNRCIPOLWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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